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Compound of Interest

Compound Name:
2-Chloro-N6-(2-

hydroxyethyl)adenosine

Cat. No.: B13909241 Get Quote

Technical Support Center: Adenosine Receptor
Agonists
This technical support center provides information on the off-target effects of commonly used

adenosine receptor agonists. Please note that the compound "2-Chloro-N6-(2-
hydroxyethyl)adenosine" appears to be a potential misnomer, likely a combination of two

distinct adenosine analogs: 2-Chloro-N6-cyclopentyladenosine (CCPA) and N6-(2-

hydroxyethyl)adenosine (HEA). This guide will address the off-target effects of both compounds

separately.

Section 1: 2-Chloro-N6-cyclopentyladenosine
(CCPA)
CCPA is a potent and highly selective adenosine A1 receptor agonist. While it is valued for its

high affinity and selectivity for the A1 receptor, researchers may encounter off-target effects,

particularly at higher concentrations.

Troubleshooting Guide and FAQs
Q1: I am observing unexpected cellular responses even at low concentrations of CCPA. What

could be the cause?
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A1: While CCPA is highly selective for the A1 adenosine receptor, it can exhibit activity at other

adenosine receptor subtypes, albeit at much lower potencies. An unexpected response could

be due to the activation of A3 adenosine receptors, where CCPA has been shown to act as an

antagonist[1]. Consider the expression levels of different adenosine receptor subtypes in your

experimental system.

Q2: My experiment involves measuring cAMP levels, and the results with CCPA are not as

expected. Why?

A2: CCPA is a full agonist at A1 receptors, which typically inhibit adenylyl cyclase and decrease

cAMP levels. However, it acts as a partial agonist at A2 receptors, which stimulate adenylyl

cyclase[2]. If your system expresses A2A or A2B receptors, you might observe a less

pronounced decrease or even a slight increase in cAMP, especially at higher CCPA

concentrations.

Q3: Are there any known off-target effects of CCPA outside of adenosine receptors?

A3: The available literature primarily focuses on the selectivity of CCPA across adenosine

receptor subtypes. There is limited information on widespread off-target effects on other protein

families like kinases or ion channels. If you suspect non-adenosine receptor-mediated effects,

consider running a broad-spectrum kinase inhibitor panel or consulting a larger off-target

screening database.

Quantitative Data: Receptor Binding and Functional
Activity of CCPA
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Target Species Assay Type Value Units Reference

Adenosine A1

Receptor
Human Ki 0.8 nM

Rat Ki 0.4 nM [3]

Rat

IC50

(Adenylate

Cyclase

Inhibition)

33 nM [2][3]

Adenosine

A2A Receptor
Human Ki 2300 nM

Rat Ki 3900 nM [3]

Human

EC50

(Adenylate

Cyclase

Stimulation)

3500 nM [2]

Adenosine

A2B

Receptor

Human EC50 18800 nM

Adenosine A3

Receptor
Human

Ki

(Antagonist)
38 nM [1]

Human
KB

(Antagonist)
5.0 nM [1]
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Caption: CCPA signaling pathways at on- and off-target adenosine receptors.

Section 2: N6-(2-hydroxyethyl)adenosine (HEA)
HEA is a purine nucleoside analog found in Cordyceps cicadae. Its biological activities are

more diverse and less centered on specific adenosine receptor subtypes compared to CCPA.

Troubleshooting Guide and FAQs
Q1: I am using HEA as a control compound and observing unexpected anti-inflammatory

effects. What is the mechanism?

A1: HEA has known anti-inflammatory properties. It has been shown to inhibit the NF-κB and

TGF-β1/Smad signaling pathways[4][5]. This leads to a reduction in pro-inflammatory cytokines

like TNF-α and IL-1β, and an increase in the anti-inflammatory cytokine IL-10[5][6].

Q2: My cells are showing signs of oxidative stress after treatment with HEA. Is this a known

effect?

A2: On the contrary, HEA has been reported to have antioxidant effects. In models of oxidative

stress, HEA has been shown to increase the activity of antioxidant enzymes such as SOD and

catalase, and reduce levels of malondialdehyde (MDA), a marker of lipid peroxidation[6]. It also

attenuates reactive oxygen species (ROS) production[7][8]. The observed oxidative stress in

your experiment might be due to other experimental variables or a cell-type-specific

paradoxical effect.
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Q3: I am studying calcium signaling and see changes upon HEA application. Is HEA known to

affect calcium channels?

A3: Yes, HEA has been identified as a Ca2+ antagonist[4][5]. This activity is independent of

adenosine receptors and could explain alterations in intracellular calcium levels.

Q4: Can HEA induce apoptosis?

A4: Yes, in some cancer cell lines (SGC-7901 and AGS), HEA has been shown to induce the

generation of ROS, decrease mitochondrial membrane potential, and induce apoptosis and

autophagy[6]. This cytotoxic effect appears to be cell-type specific.

Experimental Protocols
NF-κB and TGF-β1/Smad Pathway Inhibition Assay (based on[4][5])

Cell Culture: Culture RAW 264.7 macrophages or NRK-49F rat kidney fibroblasts in

appropriate media.

Treatment: Pre-treat cells with varying concentrations of HEA (e.g., 5-20 µg/mL) for a

specified time (e.g., 24 hours).

Stimulation: Induce inflammation with lipopolysaccharide (LPS) in macrophages or fibrosis

with TGF-β1 in fibroblasts.

Analysis:

Western Blot: Lyse cells and perform western blotting for key pathway proteins (e.g.,

phosphorylated NF-κB p65, Smad2/3).

ELISA: Measure the concentration of secreted cytokines (e.g., TNF-α, IL-1β, IL-10) in the

cell culture supernatant.

qPCR: Extract RNA and perform quantitative real-time PCR to measure the expression of

target genes (e.g., Collagen I, α-SMA).
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Caption: Off-target signaling pathways modulated by HEA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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